molecular formula C20H17N5O3 B12167719 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide

4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide

Cat. No.: B12167719
M. Wt: 375.4 g/mol
InChI Key: OQKJMWJPHPTGHO-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide is a synthetic quinoline derivative featuring a 1,2,4-triazole moiety linked to the quinoline core via a phenylmethyl group. The quinoline scaffold is substituted with hydroxy (C4) and methoxy (C7) groups, while the carboxamide group at C3 is connected to the triazole-bearing phenyl ring.

Properties

Molecular Formula

C20H17N5O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-methoxy-4-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C20H17N5O3/c1-28-15-6-7-16-18(8-15)22-9-17(19(16)26)20(27)24-14-4-2-13(3-5-14)10-25-12-21-11-23-25/h2-9,11-12H,10H2,1H3,(H,22,26)(H,24,27)

InChI Key

OQKJMWJPHPTGHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Attachment of the Triazole Moiety:

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and

Biological Activity

4-Hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide, with the CAS number 1630901-29-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoline family and incorporates a triazole moiety, suggesting diverse pharmacological properties. The following sections detail its biological activity, including anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O3C_{20}H_{17}N_{5}O_{3}, with a molecular weight of 375.4 g/mol. The structure features a quinoline core substituted with hydroxyl and methoxy groups, along with a triazole-linked phenyl group. This unique structure may contribute to its biological activities.

PropertyValue
Molecular FormulaC20H17N5O3
Molecular Weight375.4 g/mol
CAS Number1630901-29-9

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. In one study, derivatives of quinoline linked via triazole were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.2 ± 0.2 µM against MCF-7 (breast cancer) and 1.4 ± 0.2 µM against Panc-1 (pancreatic cancer) cells .

Mechanism of Action:
The mechanism underlying the anti-proliferative effects appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis as evidenced by:

  • Increased expression of pro-apoptotic markers (Caspase-3, -8, -9).
  • Alterations in BAX and Bcl-2 protein levels.
  • Annexin V-FITC staining indicating early apoptotic events .

Other Biological Activities

Beyond anti-cancer effects, compounds similar to 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide have shown promise in other biological areas:

  • Antimicrobial Activity: Some derivatives have demonstrated antibacterial and antifungal properties .
  • Anti-inflammatory Effects: Triazole-containing compounds often exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines .

Case Study 1: Cytotoxicity Evaluation

A study conducted on a series of triazole-linked quinoline derivatives revealed that compounds with structural similarities to our target compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that modifications to the quinoline structure could enhance biological activity.

Case Study 2: Mechanistic Insights

Further investigation into the apoptotic pathways revealed that treatment with the compound led to mitochondrial membrane potential disruption and subsequent activation of caspases in MCF-7 cells. This suggests that the compound not only affects cell proliferation but also triggers programmed cell death through mitochondrial pathways.

Scientific Research Applications

Molecular Formula

The molecular formula of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide is C19_{19}H18_{18}N4_{4}O3_{3}.

Structural Features

The compound features a quinoline core modified with hydroxy and methoxy groups, as well as a triazole moiety. These modifications significantly influence its biological activity.

ComponentDescription
Quinoline BackboneProvides a structural framework for activity
Hydroxy GroupEnhances solubility and reactivity
Methoxy GroupMay increase lipophilicity
Triazole MoietyImparts specific biological interactions

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the target compound. The presence of the triazole group is particularly noteworthy as it has been associated with enhanced anticancer activity.

Case Study: Anticancer Screening

A study evaluated various quinoline derivatives against several cancer cell lines. The compound demonstrated significant cytotoxicity against human lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. The mechanism of action involved the induction of apoptosis through caspase activation, making it a candidate for further development as an anticancer agent .

Synthetic Pathways

The synthesis of 4-hydroxy-7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide typically involves multi-step reactions that include:

  • Formation of the Quinoline Core : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Employing methods such as alkylation and acylation to add hydroxy and methoxy groups.
  • Triazole Attachment : Achieved through click chemistry or similar techniques to ensure high yield and purity.

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and bioavailability of the compound. Results indicate that modifications enhance absorption rates while maintaining efficacy against targeted cancer types.

Toxicology Profile

Preliminary toxicological evaluations suggest that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further clinical development .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s quinoline-triazole-carboxamide architecture aligns with several analogs in the evidence, but key differences in substituents and connectivity impact properties:

Compound Name Core Structure Key Substituents Triazole Type Molecular Weight (g/mol) Notable Features Reference
Target Compound Quinoline-3-carboxamide C4-OH, C7-OCH₃, N-linked 1,2,4-triazolylmethylphenyl 1,2,4-triazole Not specified Hydrophilic groups (OH, OCH₃) may enhance solubility N/A
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide Quinoline C7-Cl, N-linked 1,2,3-triazolylphenoxymethyl 1,2,3-triazole Not specified Chlorine increases lipophilicity; acetamide may influence metabolic stability
Terconazole (Imp. C(EP)) Dioxolane-piperazine-triazole C-linked 1,2,4-triazole, dioxolane, piperazine 1,2,4-triazole 748.15 (CAS 74855-91-7) Complex structure with antifungal use; piperazine enhances basicity
157844-74-1 Quinoline-3-carboxylic acid C6-F, C7-piperazinyl-fluorophenyl, N-linked 1,2,4-triazolylmethylphenyl 1,2,4-triazole 542.54 Fluorine atoms improve metabolic stability; carboxylic acid affects ionization

Key Observations :

  • Substituent Effects : Hydroxy and methoxy groups in the target compound likely improve aqueous solubility relative to chloro () or trifluoromethyl () analogs. Fluorine in ’s compound suggests higher metabolic stability .
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound may confer better membrane permeability than the carboxylic acid in ’s compound, which could ionize at physiological pH .
Physicochemical Properties
  • Solubility : The target compound’s hydroxy and methoxy groups likely enhance water solubility compared to ’s chloro-substituted analog, which is more lipophilic .
  • Stability : Fluorine in ’s compound and chloro in ’s analog may confer resistance to oxidative metabolism compared to the target compound’s methoxy group .
Regulatory and Purity Considerations

Pharmaceutical impurities () and USP standards for Terconazole () underscore the importance of rigorous purity testing for triazole-containing compounds. The target compound’s synthesis would require careful control of byproducts, particularly related to triazole regiochemistry and quinoline substitution patterns .

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